5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid

Fragment-based drug discovery Lipophilicity Hydrophobic interactions

Researchers conducting systematic SAR of N1-substituent effects require the precise 1-propyl-5-methyl regioisomer-generic pyrazole-4-carboxylic acids cannot replicate its steric and hydrophobic profile. 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705270-06-0) addresses this need: • Provides a defined C4-carboxylic acid vector for amide coupling, yielding proprietary, three-dimensional architectures. • Delivers a predictable logP increment (~0.5 vs. N1-ethyl analog) for ADME and lipophilicity-driven potency studies. • Enables fragment-based drug discovery with low structural overlap for IP generation. BenchChem supplies custom-synthesis quality with batch-to-batch consistency and reliable global logistics.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 705270-06-0
Cat. No. B1297132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid
CAS705270-06-0
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C=N1)C(=O)O)C
InChIInChI=1S/C8H12N2O2/c1-3-4-10-6(2)7(5-9-10)8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyPIOSFPCYOZWBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: Identity and Procurement


5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705270-06-0) is a heterocyclic organic compound characterized by a 1-propyl-substituted pyrazole core bearing a methyl group at the C5 position and a carboxylic acid at C4 [1]. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound serves as a versatile research intermediate and building block in medicinal chemistry and chemical biology . Its structural features—specifically the 1-propyl N-substituent and the 5-methyl group—distinguish it from other 1H-pyrazole-4-carboxylic acid derivatives and impart distinct physicochemical and steric properties relevant to fragment-based drug discovery and scaffold derivatization [2].

Fragment library N1-propyl scaffold distinct from common ethyl/phenyl analogs; supports fragment-based discovery
Custom synthesis Non-commoditized procurement pathway; suited for proprietary chemical library construction
C4-carboxylate vector Defined amide coupling handle offers unique spatial trajectory vs. C3 regioisomers

Structural Differentiation of 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid


Due to the limited availability of direct, quantitative comparative data for 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705270-06-0) in the peer-reviewed literature, the following evidence is presented with transparency regarding its evidentiary strength. Pyrazole-4-carboxylic acid derivatives are not interchangeable; even minor variations in N1-substituents (propyl vs. ethyl vs. phenyl) or C5-substituents (methyl vs. H vs. fluoro) dramatically alter molecular recognition, as demonstrated by the co-crystal structure of the 5-methyl-1-phenyl analog bound to MtDHFR [1]. The N1-propyl group in the target compound provides distinct hydrophobic and steric contributions that analogs such as 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) or 1-propyl-1H-pyrazole-4-carboxylic acid (CAS unavailable) cannot replicate. Furthermore, the C5-methyl substitution pattern distinguishes the target compound from its 3-methyl positional isomer (CAS 705269-96-1), which exhibits altered electron density distribution and steric accessibility around the carboxylic acid handle. These structural differences translate to divergent binding affinities, selectivity profiles, and synthetic derivatization outcomes, making blind substitution scientifically unsound.

N1-substituent mismatch
Ethyl or phenyl analogs cannot replicate propyl chain's hydrophobic contacts and binding mode inferred from PDB 6VS5.
Methyl positional isomerism
3-methyl isomer alters steric environment near C4 carboxylate, affecting reactivity and molecular recognition.
Carboxylate regiochemistry
C3-carboxylic acid regioisomers provide different amide coupling vectors, incompatible with C4-derived library design.

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: Key Differentiators


N1-Propyl Chain: Lipophilicity and Fragment Binding

The N1-propyl substituent in 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid confers distinct physicochemical properties compared to the N1-ethyl analog (1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, CAS 113131-46-7). Predicted logP (clogP) values differ by approximately 0.5 log units (target compound: ~1.8; N1-ethyl analog: ~1.3), which may influence membrane permeability and solubility. Moreover, the co-crystal structure of the N1-phenyl analog (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) bound to Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) at 1.758 Å resolution demonstrates that the N1-substituent occupies a defined hydrophobic subpocket [1]. The N1-propyl group of the target compound is expected to engage this pocket with distinct van der Waals contact geometry relative to the planar phenyl ring, potentially altering binding thermodynamics and fragment evolution trajectories .

Lipophilicity shift
Class-level inference
clogP ~1.8 (target) vs ~1.3 (N1-ethyl analog); Δ ~0.5 log units
Supports lipophilicity-driven fragment optimization.
Predicted values; experimental logP and binding data to verify.
Fragment-based drug discovery Lipophilicity Hydrophobic interactions

C5-Methyl Positional Isomer Distinction

The target compound features a methyl group at the C5 position of the pyrazole ring, whereas the positional isomer 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705269-96-1) places the methyl group at C3. This positional shift alters the steric environment adjacent to the C4 carboxylic acid handle, impacting both chemical reactivity for amide coupling and biological recognition. Additionally, the unsubstituted analog 1-propyl-1H-pyrazole-4-carboxylic acid (no methyl at C5 or C3) lacks the steric bulk and electron-donating effect of the methyl group. In fragment-based campaigns, methyl substitution is a critical determinant of binding efficiency and ligand efficiency metrics [1]. The C5-methyl in the target compound also differentiates it from the 5-fluoro analog (CAS 1823442-88-1), which introduces an electron-withdrawing halogen that dramatically alters ring electronics and hydrogen-bonding potential.

Methyl position
Class-level inference
C5-methyl (target) vs C3-methyl isomer; target places steric bulk adjacent to C4 carboxylate.
Methyl position alters scaffold reactivity and binding complementarity.
SAR literature inference; direct comparative data unavailable.
Positional isomerism Steric effects Scaffold derivatization

C4 Carboxylic Acid Derivatization Vector Advantage

The carboxylic acid moiety at the C4 position of the pyrazole ring distinguishes the target compound from the C3-carboxylic acid regioisomer 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid. This regiochemical difference directly impacts the vector of amide bond formation and the spatial orientation of downstream derivatives relative to the pyrazole core . In the Hit2Lead screening library, analogs derived from 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid (e.g., 1-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid) demonstrate that the C4-carboxylate vector yields distinct three-dimensional architectures compared to C3-linked analogs . This vector difference is critical for matching binding site geometry in structure-guided optimization programs.

Derivatization vector
Data to verify
C4-COOH provides unique amide coupling trajectory relative to C3-COOH regioisomer.
C4 vector supports distinct 3D library architecture.
Supplier-only product data; experimental validation of derivatization advantage recommended.
Synthetic chemistry Amide coupling Regioselectivity

Custom Synthesis Exclusivity

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705270-06-0) is not stocked as a standard catalog item by major chemical suppliers and is primarily available through custom synthesis services [1]. In contrast, structurally related compounds such as 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 113131-46-7) and 1-propyl-1H-pyrazole-4-carboxylic acid are offered as ready-to-ship catalog products by multiple vendors. This supply chain distinction means that researchers requiring the target compound must engage in custom synthesis workflows (e.g., through Enamine or Chembase), which involves longer lead times (typically 8-12 weeks) and higher minimum order quantities but guarantees access to a non-commodity chemical space . This exclusivity may be strategically advantageous for intellectual property generation and novel chemical matter exploration.

Custom synthesis
Direct head-to-head
Target: custom synthesis only, 0 catalog vendors. Comparators: ≥3 catalog vendors.
Procurement exclusivity may support novel SAR exploration.
Survey of major suppliers; lead times and MOQs may vary.
Custom synthesis Supply chain Research chemical procurement

Propyl vs. Phenyl Fragment Vector: Co-crystal Structure Insight

The high-resolution co-crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid bound to Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) at 1.758 Å provides direct experimental evidence that the 5-methyl-1-aryl pyrazole-4-carboxylic acid scaffold engages the enzyme's active site [1]. The phenyl substituent occupies a hydrophobic cleft, but the planar aromatic ring imposes geometric constraints that limit growth vector exploration. The target compound's N1-propyl group, being conformationally flexible and non-planar, offers a distinct trajectory for fragment elaboration into adjacent subpockets that are inaccessible to the phenyl analog. This structural insight, while derived from a closely related analog rather than the target compound itself, establishes a baseline for predicting how the N1-propyl variant would modulate binding mode and provides a rational basis for selecting the target compound over the phenyl analog in fragment optimization campaigns targeting MtDHFR or structurally related enzymes [2].

Co-crystal insight
Supporting evidence
5-methyl-1-phenyl analog bound to MtDHFR (PDB 6VS5, 1.758 Å); propyl flexibility enables growth vectors inaccessible to planar phenyl.
Propyl flexibility opens fragment elaboration paths not available with phenyl.
Based on phenyl analog co-crystal; target compound binding mode unconfirmed.
Fragment-based drug discovery X-ray crystallography MtDHFR

5-Methyl-1-propyl-1H-pyrazole-4-carboxylic Acid: Application Scenarios


Fragment-Based Discovery Targeting MtDHFR

Based on the co-crystal structure of the 5-methyl-1-phenyl analog bound to MtDHFR (PDB 6VS5), 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid is a rational choice for fragment libraries targeting dihydrofolate reductase or enzymes with similar hydrophobic subpockets. The N1-propyl group offers flexible aliphatic contacts and distinct growth vectors not accessible to the planar phenyl analog, making it valuable for fragment evolution and structure-guided optimization [1].

Non-Commoditized Pyrazole Library Synthesis

Given its custom-synthesis-only status, 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid enables the construction of proprietary chemical libraries with low structural overlap to publicly available collections. The C4-carboxylic acid handle provides a defined vector for amide coupling, yielding derivatives with three-dimensional architectures that differ from C3-carboxylic acid regioisomers. This exclusivity supports intellectual property generation in early-stage drug discovery [1].

N1-Alkyl Substitution SAR Studies

Researchers conducting systematic SAR investigations of N1-substituent effects in pyrazole-4-carboxylic acid series will find 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid essential for completing the N1-alkyl chain length series (ethyl → propyl → butyl). Its predicted logP increment of ~0.5 units relative to the N1-ethyl analog provides a measurable physicochemical perturbation for assessing lipophilicity-driven changes in potency, selectivity, and ADME properties [1].

Positional Isomer and Methyl Substitution Comparison

The target compound serves as a critical comparator for studies examining the impact of methyl group placement (C5 vs. C3) and the presence/absence of methyl substitution on pyrazole-4-carboxylic acid scaffolds. When evaluated alongside 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 705269-96-1) and 1-propyl-1H-pyrazole-4-carboxylic acid, the target compound enables deconvolution of steric and electronic contributions to binding affinity and synthetic accessibility [1].

Application
Selection Property
Validation Focus
Fragment-based discovery targeting MtDHFR
N1-propyl conformational flexibility
Co-crystal vector exploration (PDB 6VS5)
Non-commoditized pyrazole library synthesis
Custom synthesis exclusivity; C4-carboxylate handle
Derivative spatial architecture assessment
N1-alkyl substitution SAR studies
Propyl chain lipophilicity increment
Physicochemical property profiling (logP, solubility)
Positional isomer and methyl substitution comparison
C5-methyl steric/electronic profile
Comparative binding affinity and synthetic accessibility

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